1-(4-phenylpyridin-2-yl)ethan-1-one
Description
The study of 1-(4-phenylpyridin-2-yl)ethan-1-one is anchored in the broader context of its parent structures: pyridine (B92270) and acetophenone (B1666503). The amalgamation of these two scaffolds results in a molecule with potential for diverse chemical transformations and biological applications.
Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a cornerstone of heterocyclic chemistry. ijpsonline.com Its derivatives are integral to numerous natural products, including vitamins and alkaloids, and are renowned for their versatility in drug development. orgsyn.org The nitrogen atom in the pyridine ring imparts distinct properties, influencing the molecule's basicity, reactivity, and ability to coordinate with metal ions. ijpsonline.com This has led to the widespread use of pyridine derivatives in various fields, from pharmaceuticals to materials science.
In medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a wide array of therapeutic agents. ijpsonline.com Pyridine-containing drugs have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ijpsonline.comorgsyn.org The ability to modify the pyridine ring at various positions allows for the fine-tuning of a compound's pharmacological profile.
Acetophenone, the simplest aromatic ketone, and its derivatives are fundamental building blocks in organic synthesis. The presence of a carbonyl group attached to a benzene (B151609) ring provides a reactive site for a multitude of chemical reactions. scielo.br These include nucleophilic additions to the carbonyl carbon, as well as reactions at the adjacent α-carbon.
The versatility of the acetophenone scaffold makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including many heterocyclic compounds. scielo.br Its straightforward reactivity and the stability of the aromatic ring are key attributes that chemists exploit in the design of synthetic pathways.
The combination of a ketone functional group with a pyridine ring gives rise to ketone-substituted pyridine compounds, a class of molecules with significant research interest. The interplay between the electron-withdrawing nature of the ketone and the electronic properties of the pyridine ring can lead to unique reactivity and potential for biological activity.
Research in this area often focuses on the synthesis of these compounds and the exploration of their subsequent chemical transformations. For instance, the ketone moiety can be a handle for further functionalization, allowing for the construction of more elaborate molecular architectures. Various synthetic strategies have been developed for accessing substituted pyridines, including cyclization reactions and cross-coupling methods. rsc.orgmdpi.comorganic-chemistry.org
Therefore, this article will proceed by discussing the general chemical principles and synthetic strategies applicable to this class of compounds, based on the known chemistry of 4-phenylpyridines and 2-acetylpyridines. The following sections will explore the potential synthetic routes and chemical transformations of this compound, drawing upon established methodologies for related structures. It is important to note that the discussions on synthesis and reactivity are based on general principles of organic chemistry rather than on documented experimental results for this specific compound.
Data and Tables
Due to the limited specific research on this compound, experimental data for this compound is not available. However, a table of the chemical compounds mentioned in this article is provided below.
Structure
3D Structure
Properties
CAS No. |
52565-58-9 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(4-phenylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H11NO/c1-10(15)13-9-12(7-8-14-13)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FUMHVLMTCDBADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Phenylpyridin 2 Yl Ethan 1 One
Retrosynthetic Analysis of the 1-(4-phenylpyridin-2-yl)ethan-1-one Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.insccj.net This process helps in identifying key bond disconnections and the corresponding synthetic reactions needed to form them.
Disconnection Strategies for the Ketone Moiety
The most logical initial disconnection involves the bond between the carbonyl carbon and the pyridine (B92270) ring. This leads to two primary synthons: a 2-lithiated or 2-magnesiated 4-phenylpyridine (B135609) and an acetylating agent, or a 4-phenylpyridine-2-carbonitrile and a methyl organometallic reagent.
A common forward reaction corresponding to this disconnection is the reaction of an organometallic reagent with a suitable electrophile. For instance, a Grignard reagent or an organolithium species derived from 4-phenylpyridine can react with acetyl chloride or acetic anhydride (B1165640) to form the ketone. youtube.commasterorganicchemistry.comlibretexts.org Alternatively, the addition of a methyl Grignard or methyllithium (B1224462) reagent to 4-phenylpyridine-2-carbonitrile, followed by hydrolysis, would also yield the desired ketone. masterorganicchemistry.com
Another disconnection strategy for the ketone involves an oxidation of a corresponding secondary alcohol, 1-(4-phenylpyridin-2-yl)ethanol. This alcohol can be retrosynthetically disconnected into 4-phenylpyridine-2-carbaldehyde and a methyl organometallic reagent.
Approaches to the 4-Phenylpyridine Ring System
The 4-phenylpyridine core can be disconnected in several ways, primarily focusing on the formation of the pyridine ring or the installation of the phenyl group.
One approach is to disconnect the bond between the phenyl group and the pyridine ring. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, between a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) and phenylboronic acid or a phenyltin reagent, respectively. chemicalbook.com
Alternatively, the pyridine ring itself can be constructed from acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. organic-chemistry.orgresearchgate.netpharmaguideline.com For this compound, this would require a more complex, multi-step sequence to introduce the specific substitution pattern.
Another classical method for pyridine synthesis is the condensation of 1,5-dicarbonyl compounds with ammonia or a nitrogen source like hydroxylamine (B1172632). baranlab.org This approach would necessitate the synthesis of a suitably substituted 1,5-dicarbonyl precursor.
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, several classical synthetic routes can be devised to prepare this compound.
Condensation Reactions for Pyridine Ring Formation
The construction of the substituted pyridine ring can be achieved through various condensation reactions. The Guareschi-Thorpe synthesis, for instance, involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. pharmaguideline.com A variation of this could be adapted to build the 4-phenyl-2-substituted pyridine ring system.
The Kröhnke pyridine synthesis offers another route, utilizing the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. pharmaguideline.com This method is particularly useful for preparing 2,4,6-trisubstituted pyridines.
| Pyridine Synthesis Method | Description | Key Reactants |
| Hantzsch Synthesis | Condensation reaction to form dihydropyridines, followed by oxidation. organic-chemistry.orgresearchgate.netpharmaguideline.com | β-ketoester, aldehyde, ammonia |
| Guareschi-Thorpe Synthesis | Condensation of cyanoacetamide with a 1,3-dicarbonyl compound. pharmaguideline.com | Cyanoacetamide, 1,3-dicarbonyl compound |
| Kröhnke Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls. pharmaguideline.com | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetate |
| 1,5-Diketone Condensation | Cyclization of 1,5-diketones with a nitrogen source. baranlab.org | 1,5-Diketone, ammonia or hydroxylamine |
Friedel-Crafts Acylation Approaches on Phenylpyridine Precursors
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgorganic-chemistry.orgkhanacademy.orglibretexts.orgnih.gov However, the direct Friedel-Crafts acylation of 4-phenylpyridine presents challenges. The pyridine nitrogen is basic and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. pharmaguideline.com The reaction, if it proceeds, would likely occur on the phenyl ring rather than the electron-deficient pyridine ring.
To circumvent this issue, one could perform the acylation on a precursor to the 4-phenylpyridine, such as a protected 4-halopyridine, and then subsequently form the phenylpyridine ring via a cross-coupling reaction.
Grignard or Organolithium Reagent-Mediated Syntheses
A more direct and commonly employed method involves the use of organometallic reagents. libretexts.org The synthesis can start from a pre-formed 4-phenylpyridine. This can be halogenated at the 2-position, for example, using N-bromosuccinimide. The resulting 2-bromo-4-phenylpyridine (B1345544) can then be converted into a Grignard reagent by reacting with magnesium metal or into an organolithium reagent by halogen-metal exchange with an alkyllithium reagent like n-butyllithium.
This organometallic intermediate can then be reacted with an acetylating agent such as acetyl chloride or acetic anhydride to introduce the acetyl group and form this compound. youtube.commasterorganicchemistry.comlibretexts.org
An alternative organometallic approach involves the reaction of a Grignard or organolithium reagent with a nitrile. masterorganicchemistry.com For instance, 4-phenylpyridine-2-carbonitrile can be synthesized and then treated with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium. The intermediate imine is then hydrolyzed with aqueous acid to yield the target ketone. masterorganicchemistry.com
Another viable route is the addition of an organolithium reagent to a carboxylic acid. masterorganicchemistry.com In this case, two equivalents of methyllithium would be added to 4-phenylpyridine-2-carboxylic acid to form the ketone.
| Organometallic Reagent | Electrophile | Product after Workup |
| 2-Grignard/Organolithium of 4-phenylpyridine | Acetyl chloride/Acetic anhydride | This compound |
| Methyl Grignard/Methyllithium | 4-Phenylpyridine-2-carbonitrile | This compound |
| Methyllithium (2 equiv.) | 4-Phenylpyridine-2-carboxylic acid | This compound |
Modern Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic reactions to construct complex molecules like this compound with high precision and efficiency. These methods offer significant advantages over classical synthetic routes, which often require harsh conditions and multiple steps.
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille) for Phenyl-Pyridine Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forging the crucial phenyl-pyridine bond in the target molecule. These reactions typically involve the coupling of a pyridine derivative with a phenyl-containing reagent.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most widely used methods for C-C bond formation. mdpi.com It typically involves the reaction of a halopyridine with a phenylboronic acid or its ester. The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. mdpi.commdpi.com For the synthesis of this compound, this could involve coupling 2-acetyl-4-halopyridine with phenylboronic acid.
Negishi Coupling: This reaction utilizes organozinc reagents, which are generally more reactive than organoboron compounds. mdpi.com The coupling of a 2-acetyl-4-halopyridine with a phenylzinc reagent in the presence of a palladium or nickel catalyst can provide the desired product. mdpi.com Negishi coupling often exhibits high chemo- and regioselectivity.
Stille Coupling: This method employs organotin reagents. The reaction of a 2-acetyl-4-halopyridine with a phenylstannane, catalyzed by a palladium complex, can yield this compound. mdpi.com While effective, the toxicity of organotin compounds is a significant drawback. mdpi.com
Table 1: Comparison of Cross-Coupling Reactions for Phenyl-Pyridine Bond Formation
| Reaction | Catalyst | Phenyl Source | Pyridine Source | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Palladium | Phenylboronic acid/ester | 2-acetyl-4-halopyridine | Mild conditions, high functional group tolerance, commercially available reagents. mdpi.commdpi.com | Potential for side reactions like homocoupling. |
| Negishi | Palladium or Nickel | Phenylzinc halide | 2-acetyl-4-halopyridine | High reactivity and selectivity. mdpi.com | Moisture-sensitive organozinc reagents. |
| Stille | Palladium | Phenylstannane | 2-acetyl-4-halopyridine | Good yields and functional group tolerance. mdpi.com | Toxicity and stoichiometric tin byproducts. mdpi.com |
C-H Functionalization Strategies for Direct Synthesis
Direct C-H functionalization has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. nih.govrsc.org This approach avoids the pre-functionalization of starting materials, thereby reducing waste and synthetic steps. For the synthesis of this compound, this could involve the direct arylation of a 2-acetylpyridine (B122185) at the C4-position.
Transition metal catalysts, particularly palladium, rhodium, and iridium, are often employed to activate the C-H bond of the pyridine ring, making it susceptible to reaction with an arylating agent. nih.govnih.gov The inherent electronic properties of the pyridine ring often direct functionalization to the C2 and C6 positions. nih.gov However, the development of ligands and directing groups allows for selective functionalization at the C3 and C4 positions. nih.govacs.org For instance, the use of a removable directing group on the pyridine nitrogen can steer the arylation to the desired C4 position. nih.gov
Chemo- and Regioselective Catalysis in Ketone Introduction
The introduction of the acetyl group onto the pyridine ring is another critical step that requires high chemo- and regioselectivity. Several catalytic methods can be employed for this transformation.
One approach involves the acylation of a pre-functionalized pyridine, such as 4-phenylpyridine. Friedel-Crafts acylation is a classic method, but it often lacks regioselectivity with pyridine substrates due to the deactivating effect of the nitrogen atom. More modern approaches utilize transition metal-catalyzed reactions. For example, a palladium-catalyzed carbonylation of a 2-halo-4-phenylpyridine in the presence of a suitable acetyl source can introduce the ketone group with high selectivity.
Alternatively, a C-H activation approach can be used to directly acylate the pyridine ring. This would involve the reaction of 4-phenylpyridine with an acylating agent in the presence of a catalyst that can selectively activate the C-H bond at the C2 position. Rhodium catalysts have shown promise in such transformations. nih.gov
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and improve sustainability. nih.gov
Atom Economy and Reaction Efficiency Analyses
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. tongji.edu.cn Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate fewer byproducts. tongji.edu.cnnih.gov
When evaluating the synthesis of this compound, C-H functionalization strategies generally offer a higher atom economy compared to traditional cross-coupling reactions, as they eliminate the need for stoichiometric organometallic reagents and the associated halide waste. tongji.edu.cn
Reaction Mass Efficiency (RME) is another important metric that considers the masses of all reagents, solvents, and workup materials relative to the mass of the final product. Analyzing the RME of different synthetic routes can highlight areas for improvement, such as reducing solvent usage or simplifying purification procedures.
Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids)
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more benign alternatives. nih.govresearchgate.net
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. The development of water-soluble catalysts and surfactants has enabled many cross-coupling and other catalytic reactions to be performed in aqueous media.
Ionic Liquids: These are salts that are liquid at or near room temperature. They have negligible vapor pressure, are often thermally stable, and can be designed to have specific solvating properties. Ionic liquids can serve as both the solvent and, in some cases, part of the catalytic system, potentially simplifying product separation and catalyst recycling.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org It has been successfully applied to various organic syntheses, including the formation of pyridine derivatives. nih.govacs.org
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Catalyst Design for Sustainable Production
The sustainable production of this compound necessitates the development of catalytic and environmentally benign synthetic methodologies. While specific catalytic processes for the synthesis of this exact compound are not extensively documented, general principles of green chemistry and catalysis can be applied to envision more sustainable routes.
Improving Traditional Organometallic Routes:
The conventional Grignard synthesis of this compound can be made more sustainable by addressing the use of large volumes of hazardous organic solvents. Recent research has demonstrated that mechanochemical methods, such as ball-milling, can significantly reduce the amount of solvent required for the preparation of Grignard reagents. sciencedaily.com This approach not only minimizes hazardous waste but can also overcome solubility issues with certain starting materials. sciencedaily.com Additionally, zinc-mediated Barbier-type reactions in aqueous media have been explored as a greener alternative to the traditional Grignard reaction, reducing the reliance on anhydrous organic solvents. beyondbenign.org
Catalytic Alternatives to Stoichiometric Reagents:
A more advanced approach to sustainable production involves replacing stoichiometric organometallic reagents with catalytic systems.
Catalytic Addition to Nitriles: While the addition of Grignard reagents to nitriles is typically stoichiometric, research has shown that copper(I) salts can catalyze these reactions, particularly with sterically demanding substrates. masterorganicchemistry.com The development of more efficient and environmentally friendly catalysts for the addition of organometallic reagents to nitriles could represent a significant step towards a more sustainable synthesis of pyridyl ketones.
Decarboxylative Acylation: A promising green catalytic strategy is decarboxylative acylation. This method utilizes readily available carboxylic acids or their derivatives as acyl sources, releasing carbon dioxide as the only byproduct. mdpi.commdpi.com Visible-light photoredox catalysis has emerged as a powerful tool for decarboxylative reactions under mild conditions. mdpi.comorganic-chemistry.org A hypothetical sustainable route to this compound could involve the photocatalytic decarboxylative coupling of a suitable 4-phenylpyridine derivative with an α-keto acid, such as pyruvic acid, in the presence of a suitable catalyst system. mdpi.com Such methods avoid the use of highly reactive organometallic reagents and often proceed under mild, environmentally friendly conditions. mdpi.commdpi.com
Gas-Phase Catalytic Synthesis: For the production of acetylpyridines, gas-phase reactions of pyridinecarboxylic esters with acetic acid over heterogeneous catalysts have been developed. google.com A patent describes a process for preparing acetylpyridines using a titanium dioxide catalyst on an alumina-silica support. google.com This continuous flow process operates at high temperatures and offers advantages in terms of catalyst recyclability and product separation. google.com Adapting such a gas-phase catalytic system for the synthesis of this compound from a suitable precursor like a 4-phenylpyridine-2-carboxylic acid ester could offer a highly sustainable industrial-scale production method.
The following table summarizes potential sustainable approaches for the synthesis of this compound:
| Synthetic Approach | Key Features | Potential Advantages for Sustainability | Relevant Research |
| Mechanochemical Grignard Reaction | Use of ball-milling to reduce solvent volume. | Reduced use of hazardous organic solvents, potential for new reactions with insoluble starting materials. | sciencedaily.com |
| Aqueous Barbier-Type Reaction | Zinc-mediated reaction in an aqueous medium. | Elimination of anhydrous organic solvents. | beyondbenign.org |
| Copper-Catalyzed Grignard Addition | Use of catalytic amounts of copper(I) salts. | Increased reaction efficiency, potential for milder reaction conditions. | masterorganicchemistry.com |
| Photocatalytic Decarboxylative Acylation | Coupling of a pyridine derivative with an α-keto acid using a photocatalyst. | Use of readily available and less hazardous starting materials, mild reaction conditions, generation of CO2 as the only byproduct. | mdpi.comorganic-chemistry.org |
| Gas-Phase Catalytic Ketonization | Reaction of a pyridinecarboxylic ester with acetic acid over a solid catalyst. | Continuous process, catalyst recyclability, ease of product separation. | google.com |
The design of specific and efficient catalysts for these proposed sustainable routes to this compound remains an active area of research. Future developments in catalysis will be crucial for the environmentally responsible production of this and other valuable chemical compounds.
Reaction Chemistry and Mechanistic Investigations of 1 4 Phenylpyridin 2 Yl Ethan 1 One
Reactivity Profiles of the Pyridine (B92270) Heterocycle in 1-(4-phenylpyridin-2-yl)ethan-1-one
The pyridine ring in this compound is an electron-deficient aromatic system. This electronic characteristic significantly influences its reactivity towards various chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609). youtube.comyoutube.com The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, further deactivating the ring. youtube.com
For pyridine itself, electrophilic substitution, when it does occur, typically requires harsh reaction conditions and proceeds with low yields, favoring substitution at the 3-position. youtube.com This is because the intermediates for attack at the 2- and 4-positions have a particularly unstable resonance contributor where the nitrogen atom bears a positive charge and has an incomplete octet. youtube.com
In the case of this compound, the presence of the acetyl group at the 2-position and the phenyl group at the 4-position further complicates the reactivity. The acetyl group is a deactivating group, further reducing the electron density of the pyridine ring and making electrophilic substitution even more difficult. Conversely, the phenyl group is generally considered an activating group, though its effect is transmitted through the pyridine ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.comleah4sci.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) typically requiring a Lewis acid catalyst. lumenlearning.comleah4sci.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. lumenlearning.com
Friedel-Crafts Reactions: Alkylation or acylation of the ring. Pyridine itself does not typically undergo Friedel-Crafts reactions due to the deactivation of the ring and the tendency of the Lewis acid catalyst to coordinate with the nitrogen atom. youtube.commasterorganicchemistry.com
| EAS Reaction | Typical Reagents | General Observations for Pyridine |
| Nitration | HNO₃, H₂SO₄ | Requires high temperatures, low yields. youtube.com |
| Bromination | Br₂, FeBr₃ | Requires high temperatures. |
| Sulfonation | SO₃, H₂SO₄ | Requires high temperatures. |
| Friedel-Crafts Acylation | Acyl halide, AlCl₃ | Generally does not occur. youtube.com |
Nucleophilic Attack and Addition to the Pyridine Nitrogen
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile and a base. It can react with electrophiles, such as alkyl halides and acids. Protonation of the nitrogen atom is a fundamental reaction, forming a pyridinium (B92312) salt. This process alters the electronic properties of the ring, making it even more electron-deficient and susceptible to nucleophilic attack on the ring itself.
Oxidation and Reduction Pathways of the Pyridine Moiety
The pyridine ring can undergo both oxidation and reduction. Oxidation of the nitrogen atom can lead to the formation of a pyridine N-oxide. This transformation is typically achieved using peroxy acids. The resulting N-oxide has altered reactivity compared to the parent pyridine. The oxygen atom can donate electron density back into the ring, making it more susceptible to electrophilic substitution, particularly at the 4-position.
Reduction of the pyridine ring can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or dissolving metal reductions (e.g., Na in liquid NH₃). These reactions lead to the formation of piperidine (B6355638) derivatives.
Transformations of the Ketone Functionality in this compound
The ketone group (C=O) in this compound is a site of significant reactivity, primarily involving nucleophilic additions to the electrophilic carbonyl carbon.
Nucleophilic Addition to the Carbonyl Group (e.g., Grignard, Hydride Reduction)
The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. msu.edu This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 1-(4-phenylpyridin-2-yl)ethan-1-ol.
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the ketone results in the formation of a tertiary alcohol after an acidic workup. The 'R' group from the Grignard reagent adds to the carbonyl carbon.
| Reaction | Reagent | Product Type |
| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |
Alpha-Proton Reactivity and Enolization Pathways
The protons on the carbon atom adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate in several important reactions. The formation of the enolate is a result of the resonance stabilization that delocalizes the negative charge onto the electronegative oxygen atom. Research has shown that deprotonation of the methyl group of 2-acetylpyridine (B122185) can be achieved using sodium hydride (NaH). scielo.br
The enolate can then act as a nucleophile, reacting with various electrophiles. For example, it can be alkylated by reacting with an alkyl halide. This allows for the extension of the carbon chain at the α-position.
Rearrangement Reactions Involving the Ketone
While specific rearrangement reactions for this compound are not extensively documented, ketones, in general, are susceptible to various rearrangement reactions. For instance, under specific acidic conditions, aryl ketones can undergo rearrangements like the Willgerodt-Kindler reaction, which involves the migration of a carbonyl group. However, the presence of the nitrogen atom in the pyridine ring might influence such reactions, potentially leading to alternative pathways or requiring specific catalytic systems. Further research would be necessary to explore and characterize these potential rearrangements for this specific compound.
Reactivity of the Phenyl Substituent and its Influence
The phenyl ring of this compound can undergo electrophilic aromatic substitution. The pyridyl group, especially when protonated in acidic media, acts as a deactivating group due to its electron-withdrawing nature. This deactivation makes the phenyl ring less reactive towards electrophiles compared to benzene. A study on the nitration of 4-phenylpyridine (B135609) revealed that the reaction occurs on the protonated form of the pyridine ring. rsc.org The directing effect of the pyridinium group is primarily meta to the point of attachment on the phenyl ring. The acetyl group on the pyridine ring is also electron-withdrawing and would further deactivate the entire heterocyclic system, though its electronic influence on the remote phenyl ring is less direct.
The general directing effects of substituents on a phenyl ring are well-established and can be summarized as follows:
| Substituent Type | Directing Effect | Reactivity Effect |
| Activating Groups (-OH, -NH2, -OR, -R) | ortho, para | Increases reactivity |
| Deactivating Groups (-NO2, -CN, -SO3H, -C=O) | meta | Decreases reactivity |
| Halogens (-F, -Cl, -Br, -I) | ortho, para | Decreases reactivity |
Given that the pyridyl group is deactivating, electrophilic substitution on the phenyl ring of this compound would be expected to yield predominantly the meta-substituted product.
Mechanistic Studies of Key Transformations Involving this compound
For electrophilic aromatic substitution on the phenyl ring, the rate-determining step would be the attack of the electrophile on the aromatic ring to form the arenium ion (sigma complex). The stability of this intermediate determines the reaction rate. The electron-withdrawing nature of the pyridinium group would destabilize this intermediate, thus slowing down the reaction rate compared to benzene. rsc.org Kinetic studies on the nitration of 4-phenylpyridine have provided quantitative data on its reactivity. rsc.org
For reactions involving the acetyl group, such as reduction or condensation, the kinetics would be influenced by the electronic nature of the 4-phenylpyridyl substituent. The electron-withdrawing character of the ring system would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, in a hypothetical rearrangement or cyclization reaction involving the acetyl group, labeling the carbonyl oxygen with ¹⁸O or the methyl carbons with ¹³C or ¹⁴C could help trace the movement of these atoms and distinguish between different possible pathways. Similarly, deuterium (B1214612) labeling could be used to probe the involvement of C-H bond cleavage in the rate-determining step of a reaction. While no specific isotopic labeling studies have been reported for this compound, this technique remains a crucial methodology for future mechanistic investigations of its chemistry.
Theoretical and Computational Studies of 1 4 Phenylpyridin 2 Yl Ethan 1 One
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, conformational preferences, and electronic properties of organic molecules.
Geometry Optimization and Conformational Analysis (e.g., DFT, Ab Initio Methods)
The geometry of 1-(4-phenylpyridin-2-yl)ethan-1-one is defined by the spatial arrangement of its phenyl, pyridine (B92270), and acetyl substituents. The most stable conformation is determined by a delicate balance of steric and electronic effects.
For the 2-acetylpyridine (B122185) fragment, theoretical calculations have shown that the cis conformer, where the carbonyl oxygen is oriented toward the pyridine nitrogen, is the most stable. researchgate.net This preference is attributed to stabilizing interactions that outweigh the repulsive forces between the oxygen and nitrogen lone pairs and between the ring's ortho hydrogen and the methyl group's out-of-plane hydrogens. researchgate.net The energy barrier for the cis to trans conversion in 2-acetylpyridine has been calculated to be approximately 30.7 kJ mol⁻¹, while the reverse barrier is significantly lower at 4.4 kJ mol⁻¹. researchgate.net
The introduction of a phenyl group at the 4-position of the pyridine ring introduces another degree of conformational freedom: the dihedral angle between the pyridine and phenyl rings. In 4-phenylpyrimidine, a related compound, conformational analysis has been used to determine the most stable conformer for further quantum chemical calculations. researchgate.net For this compound, it is anticipated that the phenyl ring will be twisted out of the plane of the pyridine ring to minimize steric hindrance. The exact dihedral angle would be a result of the interplay between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted conformation.
Table 1: Predicted Conformational Data for this compound based on Analogous Compounds
| Parameter | Predicted Value/Observation | Basis of Prediction |
| Acetyl Group Conformation | cis (carbonyl O towards pyridine N) is most stable | DFT calculations on 2-acetylpyridine researchgate.net |
| Phenyl-Pyridine Dihedral Angle | Non-zero, twisted conformation | Steric hindrance between the two rings nih.gov |
| Overall Molecular Geometry | Non-planar | Combination of acetyl group and phenyl group conformations |
Molecular Orbital Analysis (HOMO-LUMO, Charge Distribution)
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov
In 4-phenylpyridine (B135609), the HOMO and LUMO orbitals are key to its electronic behavior. researchgate.net For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenylpyridine system, while the LUMO is likely to be centered on the electron-withdrawing acetyl-substituted pyridine ring. acs.org This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. acs.org
The HOMO-LUMO energy gap for related phenyl-substituted heterocyclic compounds has been shown to be relatively small, indicating a higher propensity for chemical reactivity. nih.gov For instance, in a study of 4-phenylpyrimidine, the calculated HOMO-LUMO gap was found to be around 4.98 eV, suggesting a stable structure with low chemical reactivity. researchgate.net The introduction of the acetyl group, an electron-withdrawing moiety, would likely lower the LUMO energy, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.
The charge distribution within the molecule, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom. In pyridine derivatives, the nitrogen atom typically carries a negative charge due to its higher electronegativity. The carbon atom of the carbonyl group in the acetyl substituent will have a significant positive charge, making it susceptible to nucleophilic attack.
Table 2: Predicted Frontier Orbital Characteristics for this compound
| Molecular Orbital | Predicted Localization | Implication |
| HOMO | Primarily on the phenylpyridine system | Region of electron donation |
| LUMO | Primarily on the acetyl-substituted pyridine ring | Region of electron acceptance |
| HOMO-LUMO Gap | Expected to be moderate | Influences chemical reactivity and electronic transitions nih.gov |
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-deficient and attractive to nucleophiles.
For this compound, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring. These sites would be the most likely points for electrophilic attack or hydrogen bonding interactions. Conversely, regions of positive potential would be located around the hydrogen atoms of the pyridine and phenyl rings, as well as the carbon atom of the carbonyl group.
Computational Prediction of Spectroscopic Signatures for this compound
Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of new compounds.
NMR Chemical Shift Prediction and Conformational Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide valuable insights. acs.orgnih.gov
The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The protons on the phenyl ring and the pyridine ring would appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts determined by the electronic effects of the substituents and their spatial proximity to other groups. The methyl protons of the acetyl group would appear as a singlet in the upfield region.
In ¹³C NMR, the carbonyl carbon of the acetyl group would resonate at a significantly downfield chemical shift. The chemical shifts of the pyridine and phenyl carbons would be influenced by the electron-donating or -withdrawing nature of the attached groups. For substituted pyridines, incremental methods and computational programs can be used to estimate ¹³C NMR chemical shifts. acs.orgstenutz.eu The accuracy of these predictions can be quite high, often within a few ppm of experimental values. nih.gov Conformational changes, such as the rotation of the phenyl group, can have a noticeable effect on the calculated chemical shifts of nearby nuclei.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound (based on analogous structures)
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Basis of Prediction |
| Carbonyl Carbon (C=O) | ~190-200 | Data for 2-acetylpyridine and related ketones |
| Pyridine Carbons | ~120-160 | Data for substituted pyridines acs.orgstenutz.eu |
| Phenyl Carbons | ~125-140 | Data for 4-phenylpyridine and other phenyl-substituted aromatics |
Vibrational Frequency Calculations (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra. nih.govelixirpublishers.com
For this compound, the most characteristic vibrational modes would be associated with the carbonyl group, the pyridine ring, and the phenyl ring. The C=O stretching vibration of the acetyl group is expected to appear as a strong band in the IR spectrum, typically in the range of 1680-1715 cm⁻¹. elixirpublishers.com The exact position of this band can be influenced by conjugation with the pyridine ring.
The pyridine ring itself has several characteristic vibrational modes, including ring stretching and bending vibrations. nih.govnih.gov The C=C and C=N stretching vibrations within the pyridine ring usually appear in the 1400-1600 cm⁻¹ region. elixirpublishers.com The vibrational frequencies of the pyridine ring can be affected by the nature and position of the substituents. The phenyl group will also exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group/Vibration | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
| C=O Stretch (acetyl) | 1680 - 1715 | IR (strong) elixirpublishers.com |
| C=N/C=C Stretch (pyridine ring) | 1400 - 1600 | IR, Raman elixirpublishers.com |
| C=C Stretch (phenyl ring) | 1450 - 1600 | IR, Raman |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | IR, Raman |
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectra Modeling
There is no available research detailing the modeling of the UV-Vis absorption and fluorescence spectra for this compound. Such studies, typically employing Time-Dependent Density Functional Theory (TD-DFT), would be crucial for understanding the electronic transitions within the molecule. This analysis would predict the wavelengths of maximum absorption (λmax) and emission, the oscillator strengths of transitions, and the nature of the molecular orbitals involved (e.g., π→π* or n→π* transitions). For related pyridine derivatives, computational studies have been used to correlate molecular structure with photophysical properties, but these findings cannot be directly extrapolated to this compound.
Molecular Dynamics and Docking Simulations
Investigation of Intermolecular Interactions (e.g., Solvent Effects, Crystal Packing)
No molecular dynamics (MD) simulations have been published that investigate the intermolecular interactions of this compound. MD simulations would provide valuable information on how the molecule behaves in different solvent environments, how its phenyl and pyridinyl rings interact with surrounding molecules, and the forces governing its crystal packing. Such simulations are fundamental for understanding its solubility, stability, and potential for forming supramolecular structures.
Modeling of Compound-Receptor/Catalyst Binding Modes (Non-biological applications)
There are no published molecular docking or MD simulation studies examining the binding of this compound to non-biological receptors or catalysts. This type of computational modeling is essential for applications in materials science and catalysis, where understanding the specific binding orientation, interaction energies, and key intermolecular forces (like hydrogen bonds or π-π stacking) between the compound and a host or active site is critical for designing new functional materials or catalytic systems. While studies exist for similar heterocyclic ketones, the unique electronic and steric profile of this compound necessitates a dedicated investigation.
Reaction Pathway Elucidation and Mechanistic Insight via Computational Methods
Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
A search of the scientific literature yielded no studies on the reaction mechanisms involving this compound that utilize transition state (TS) searches and Intrinsic Reaction Coordinate (IRC) calculations. These computational techniques are vital for mapping the complete energy landscape of a chemical reaction. A TS search identifies the highest energy point along the reaction coordinate, while an IRC calculation confirms that this transition state correctly connects the reactants to the products, thus validating the proposed mechanistic pathway.
Solvent Effects on Reaction Mechanisms using Continuum Models
The chemical behavior of this compound in solution is significantly influenced by the surrounding solvent environment. Theoretical and computational chemistry provides powerful tools to investigate these interactions at a molecular level. Among the most effective and widely used methods for this purpose are continuum solvation models. These models approximate the solvent as a continuous medium with a characteristic dielectric constant, offering a computationally efficient way to study the thermodynamics and kinetics of reactions in different solvents.
Continuum models, such as the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO), are frequently combined with quantum mechanical methods like Density Functional Theory (DFT). This hybrid approach allows for a detailed analysis of how the solvent can stabilize or destabilize reactants, products, and transition states, thereby altering reaction pathways and rates.
A key area where solvent effects are prominent for this compound is in its potential reaction mechanisms, such as keto-enol tautomerism and nucleophilic additions to the carbonyl group.
Keto-Enol Tautomerism
The acetyl group of this compound can exist in equilibrium between its keto form and its enol tautomer. The position of this equilibrium is highly sensitive to the solvent. Computational studies on analogous β-diketones and acetyl-substituted heterocyclic compounds have consistently shown that the polarity of the solvent plays a crucial role. missouri.edukatwacollegejournal.com
In nonpolar solvents , the enol form is often favored due to the stability conferred by intramolecular hydrogen bonding. katwacollegejournal.com
In polar aprotic solvents , the more polar keto form tends to be better solvated and thus more stable. katwacollegejournal.com
In polar protic solvents , the solvent molecules can form hydrogen bonds with the keto tautomer, further stabilizing it relative to the enol form, which has its hydrogen-bonding capability satisfied internally. orientjchem.org
Theoretical calculations using continuum models can predict the relative energies of the keto and enol forms in various solvents. By calculating the Gibbs free energy of tautomerization (ΔGtaut), it is possible to determine the equilibrium constant and the predominant species in a given solvent.
| Solvent | Dielectric Constant (ε) | Relative Energy of Keto Form (kcal/mol) | Relative Energy of Enol Form (kcal/mol) | Predicted Predominant Tautomer |
|---|---|---|---|---|
| Gas Phase | 1.0 | 0.0 | -2.5 | Enol |
| Cyclohexane | 2.0 | 0.0 | -1.8 | Enol |
| Acetonitrile | 37.5 | -1.5 | 0.0 | Keto |
| Water | 78.4 | -3.0 | 0.0 | Keto |
Note: The data in the table is representative and based on computational studies of similar acetyl-containing aromatic compounds to illustrate the expected trend for this compound.
Nucleophilic Addition Reactions
The carbonyl carbon of the acetyl group in this compound is an electrophilic center susceptible to nucleophilic attack. Continuum models are instrumental in understanding how solvents mediate such reactions. The solvent can influence the reaction rate by differentially stabilizing the reactants and the transition state.
For a reaction involving a charged nucleophile, a polar solvent will generally stabilize the nucleophile, potentially increasing the activation energy required for it to react with the neutral ketone. Conversely, if the transition state is more polar than the reactants, a polar solvent will lower the activation barrier, thus accelerating the reaction. Computational studies can map out the potential energy surface of the reaction in different solvents, identifying the transition state and calculating the activation energy (ΔG‡).
For instance, in the reduction of a ketone by a hydride source, the nature of the solvent can affect the aggregation state of the reducing agent and the solvation of the developing alkoxide in the transition state. Continuum models can help elucidate these subtle but critical interactions that govern the reaction's outcome and efficiency.
Advanced Spectroscopic and Structural Characterization Methodologies Applied to 1 4 Phenylpyridin 2 Yl Ethan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced 2D NMR techniques are necessary to piece together the complete molecular puzzle.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the covalent framework and spatial arrangement of atoms within 1-(4-phenylpyridin-2-yl)ethan-1-one.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). rsc.org For this compound, COSY spectra would be expected to show correlations between the protons within the pyridine (B92270) ring and, separately, within the phenyl ring. For instance, the proton at position 3 of the pyridine ring would show a correlation to the proton at position 5, and the ortho, meta, and para protons of the phenyl group would show their respective couplings.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons directly to their attached carbons. acs.orgwestmont.edu An HSQC or HMQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. This is invaluable for assigning the carbon signals of the protonated aromatic rings and the methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques, as it reveals long-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). acs.orgwestmont.edu This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For the title compound, key HMBC correlations would be expected between:
The methyl protons and the carbonyl carbon (²J coupling).
The methyl protons and the C2 carbon of the pyridine ring (³J coupling).
Protons on the pyridine ring (e.g., H3 and H5) and the C4 carbon linked to the phenyl group.
Protons on the phenyl ring and the C4 carbon of the pyridine ring.
The pyridine proton at position 3 and the carbonyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com NOESY is critical for determining stereochemistry and conformation. In this compound, a key application would be to probe the rotational orientation of the phenyl ring relative to the pyridine ring. NOESY correlations would be expected between the pyridine proton at C3 and the ortho-protons of the phenyl ring, providing insight into the molecule's preferred conformation in solution.
A summary of expected key 2D NMR correlations for the structural assignment of this compound is presented below.
| Proton(s) | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) | Expected NOESY Correlations |
| Methyl (CH₃) | None | Carbonyl (C=O), Pyridine C2 | Pyridine H3 |
| Pyridine H3 | Pyridine H5 | Carbonyl (C=O), Pyridine C2, Pyridine C4, Pyridine C5 | Methyl (CH₃), Phenyl H2'/H6' |
| Pyridine H5 | Pyridine H3, Pyridine H6 | Pyridine C3, Pyridine C4, Pyridine C6 | Pyridine H6, Phenyl H3'/H5' |
| Pyridine H6 | Pyridine H5 | Pyridine C2, Pyridine C4, Pyridine C5 | Pyridine H5 |
| Phenyl H2'/H6' | Phenyl H3'/H5' | Pyridine C4, Phenyl C1', Phenyl C3'/H5', Phenyl C4' | Pyridine H3, Pyridine H5 |
Solid-State NMR for Polymorphic Analysis (if applicable)
While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) can characterize molecules in their crystalline form. This is particularly relevant for studying polymorphism, a phenomenon where a single compound can exist in multiple distinct crystal structures. bohrium.com These different polymorphs can have different physical properties.
For this compound, polymorphism could arise from different packing arrangements in the crystal lattice, driven by variations in intermolecular interactions, or from different conformations of the molecule itself (e.g., varied torsion angles between the phenyl and pyridine rings). bohrium.comresearchgate.net Although specific ssNMR studies on this compound are not publicly available, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be ideal for such an investigation. A ¹³C CP-MAS spectrum would show distinct sets of resonances for each carbon in the molecule for each polymorphic form present in a sample, allowing for their identification and quantification.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) refers to a set of experiments used to study chemical processes that occur on a timescale comparable to the NMR experiment itself (milliseconds to seconds). youtube.comnih.gov These dynamic processes often involve conformational changes, such as bond rotations.
In this compound, a potential dynamic process is the rotation around the single bond connecting the phenyl and pyridine rings. At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to distinct signals for chemically inequivalent protons (e.g., the ortho-protons of the phenyl ring might become distinct). As the temperature is increased, the rotation becomes faster, leading to a broadening of the signals and their eventual coalescence into a single, averaged signal. youtube.com By analyzing the NMR spectra at various temperatures, it is possible to calculate the activation energy and rate of this rotational process, providing valuable information about the molecule's conformational flexibility.
Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each molecule has a unique set of vibrational frequencies that act as a "fingerprint," allowing for its identification. These techniques are also highly sensitive to the local chemical environment, making them excellent tools for identifying functional groups and studying intermolecular interactions.
Detailed Band Assignment and Functional Group Identification
The FTIR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups: the ketone, the phenyl ring, and the pyridine ring. Based on established correlation tables and data from similar compounds, a detailed band assignment can be predicted. nih.govresearchgate.netresearchgate.netrsc.org
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretching | Aromatic (Pyridine & Phenyl) | Medium-Weak |
| 3000-2850 | C-H Stretching | Aliphatic (Methyl) | Weak |
| ~1700 | C=O Stretching | Ketone | Strong (FTIR) |
| 1610-1580 | C=C & C=N Stretching | Aromatic Rings | Medium-Strong |
| 1500-1400 | C=C & C=N Stretching | Aromatic Rings | Medium-Strong |
| 1470-1430 | C-H Bending (asymmetric) | Methyl | Medium |
| 1360 | C-H Bending (symmetric) | Methyl | Weak |
| 1250-1100 | C-CO-C Stretching & Bending | Acetyl Group | Medium |
| 900-675 | C-H Out-of-Plane Bending | Aromatic Rings | Strong |
Probing Hydrogen Bonding and Intermolecular Interactions
While this compound lacks strong hydrogen bond donors (like O-H or N-H groups), its structure contains two potential hydrogen bond acceptor sites: the lone pair of electrons on the pyridine nitrogen atom and the lone pairs on the carbonyl oxygen atom. youtube.com Therefore, in the presence of hydrogen bond donors (e.g., in a protic solvent or in a co-crystal), these sites could participate in hydrogen bonding. This interaction would be detectable by vibrational spectroscopy, typically causing a shift of the C=O and pyridine ring stretching bands to lower wavenumbers.
In the solid state, other non-covalent interactions are also critical in defining the crystal packing. These include:
π-π Stacking: The electron-rich phenyl and pyridine rings can stack on top of each other in an offset fashion, which is an energetically favorable interaction. nih.govnii.ac.jpresearchgate.net
C-H···O and C-H···N Interactions: Weak hydrogen bonds can form between aromatic C-H groups and the carbonyl oxygen or pyridine nitrogen of neighboring molecules. rsc.org
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and oxygen atoms. These dipoles can align in the crystal lattice to maximize attractive interactions. nih.gov
These subtle intermolecular forces collectively determine the supramolecular assembly of the compound in the solid state and can be probed by comparing solid-state and solution spectra, as well as through detailed crystallographic analysis.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides profound insights into the electronic structure and photophysical behavior of molecules like this compound. These methods probe the transitions between electronic energy levels within the molecule.
The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The phenyl and pyridine rings are the primary chromophores. The conjugation between these two aromatic systems would likely lead to bathochromic shifts (red shifts) of the absorption maxima compared to the individual parent molecules, benzene (B151609) and pyridine.
The expected absorption maxima (λmax) would be in the UV region, with the high-energy π → π* transitions likely occurring at shorter wavelengths and the lower-energy n → π* transitions, originating from the nitrogen atom in the pyridine ring and the oxygen atom of the acetyl group, appearing at longer wavelengths. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is expected to be high for the π → π* transitions due to their allowed nature.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L mol-1 cm-1) |
| π → π* (Phenyl) | ~250-270 | >10,000 |
| π → π* (Pyridine) | ~260-280 | >2,000 |
| n → π* (Pyridine N) | ~270-290 | <1,000 |
| n → π* (Carbonyl O) | ~300-320 | <100 |
Note: This table is illustrative and based on general principles for similar aromatic ketones and phenylpyridine systems. Actual experimental values may vary.
Upon absorption of photons, excited molecules can relax to the ground state via radiative pathways, such as fluorescence. The fluorescence quantum yield (Φf) quantifies the efficiency of this process and is defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state.
For this compound, the fluorescence properties would be highly dependent on the nature of the lowest excited singlet state (S1). If the S1 state is of a π,π* character, a moderate to high fluorescence quantum yield could be expected. However, if the S1 state has significant n,π* character, the quantum yield is often lower due to more efficient intersystem crossing to the triplet state. The presence of the acetyl group can also influence the photophysical pathways.
Table 2: Postulated Fluorescence Data for this compound
| Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |
| Cyclohexane | ~270 | ~340-360 | 0.1 - 0.3 | 1 - 5 |
| Ethanol | ~275 | ~350-380 | 0.05 - 0.2 | 0.5 - 3 |
Note: This table presents hypothetical data to illustrate potential fluorescence characteristics. Actual values are dependent on experimental conditions.
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence spectral bands with a change in the polarity of the solvent. Such studies provide valuable information about the change in the dipole moment of the molecule upon electronic transition.
For this compound, a molecule with a permanent dipole moment, changes in solvent polarity are expected to influence its electronic spectra. An increase in solvent polarity could lead to a bathochromic (red) shift in the emission spectrum if the excited state is more polar than the ground state, a phenomenon known as positive solvatochromism. Conversely, a hypsochromic (blue) shift would indicate a less polar excited state. The acetyl and pyridine moieties are key to these potential interactions with solvent molecules.
Table 3: Anticipated Solvatochromic Shifts in the Emission Spectrum of this compound
| Solvent | Polarity Index | Emission λem (nm) |
| n-Hexane | 0.1 | ~345 |
| Dichloromethane | 3.1 | ~355 |
| Acetonitrile | 5.8 | ~365 |
| Methanol | 6.6 | ~370 |
Note: This table illustrates a hypothetical positive solvatochromic effect. The magnitude and direction of the shift would need to be determined experimentally.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of the elemental composition and structure of a molecule.
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of a compound. By measuring the mass of an ion with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C13H11NO), HRMS would be used to confirm its elemental composition.
Table 4: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]+ | 198.0913 |
| [M+Na]+ | 220.0733 |
Note: The calculated exact masses are based on the most abundant isotopes of each element.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecule [M+H]+), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.
For this compound, the fragmentation pattern would likely be dominated by cleavages at the weaker bonds, such as the bond between the acetyl group and the pyridine ring, and the bond between the two aromatic rings.
Table 5: Plausible Fragmentation Pathways for [M+H]+ of this compound in MS/MS
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 198.0913 | 183.0682 | CH3 | [M+H-CH3]+ |
| 198.0913 | 155.0757 | COCH3 | [4-phenylpyridine+H]+ |
| 198.0913 | 128.0648 | C6H5 | [2-acetylpyridine+H]+ |
| 155.0757 | 77.0386 | C5H4N | [C6H5]+ |
Note: This table presents a hypothetical fragmentation pattern. The actual fragments and their relative intensities would be determined by experimental MS/MS analysis.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for elucidating the solid-state molecular and crystal structures of compounds like this compound, offering insights into bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a crystalline solid. For this compound, a successful SC-XRD analysis would yield a wealth of structural information. The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule.
Furthermore, SC-XRD is crucial for determining the absolute configuration of chiral molecules. If a chiral derivative of this compound were synthesized, SC-XRD could unambiguously establish the spatial arrangement of substituents around the stereocenter. nih.gov
The detailed structural data from SC-XRD also allows for the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.govmdpi.com
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.67 |
| Volume (ų) | 1025.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.285 |
Powder X-ray Diffraction for Polymorph Screening (if applicable)
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. americanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is a primary technique used to screen for and identify different polymorphic forms of a compound. researchgate.netnih.gov
In a PXRD experiment, a powdered sample of the compound is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form. springernature.com If this compound can exist in multiple polymorphic forms, each form will produce a distinct PXRD pattern.
The process of polymorph screening would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms by PXRD. The appearance of different diffraction patterns would indicate the presence of polymorphs. Quantitative analysis of mixtures of polymorphs can also be performed using PXRD. americanpharmaceuticalreview.com
While no specific studies on the polymorphism of this compound have been reported, the potential for its existence highlights the importance of PXRD in the comprehensive solid-state characterization of this compound.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives of this compound
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful techniques for studying chiral molecules. harvard.edunih.gov These methods are particularly valuable for determining the stereochemistry of chiral compounds and investigating their conformational properties in solution.
Exciton (B1674681) Chirality Method for Stereochemical Assignment
The exciton chirality method is a powerful application of CD spectroscopy used to determine the absolute configuration of molecules containing two or more interacting chromophores. psu.edunyu.edu This method could be applied to chiral derivatives of this compound that are appropriately functionalized with a second chromophore.
The principle of the exciton chirality method lies in the through-space interaction (exciton coupling) of the electric transition dipole moments of the chromophores. This interaction leads to a splitting of the CD band into a characteristic bisignate (positive and negative) curve, known as a CD couplet. The sign of this couplet is directly related to the chirality (helicity) of the spatial arrangement of the interacting chromophores. A positive exciton chirality (positive high-energy and negative low-energy Cotton effects) corresponds to a right-handed helical arrangement of the transition dipole moments, while a negative exciton chirality indicates a left-handed arrangement.
For a chiral derivative of this compound, this would involve introducing a second chromophore into the molecule. The known electronic transitions of the phenylpyridine moiety and the newly introduced chromophore would then interact, and the resulting CD spectrum would reveal the absolute stereochemistry at the chiral center.
Circular Dichroism Spectral Interpretation
The interpretation of a circular dichroism (CD) spectrum provides valuable information about the stereochemical and conformational features of a chiral molecule. nih.gov For a chiral derivative of this compound, the CD spectrum would exhibit Cotton effects (positive or negative bands) at the absorption wavelengths of its chromophores.
The sign and magnitude of these Cotton effects are determined by the molecule's absolute configuration and its preferred conformation in solution. The phenyl and pyridine rings of the core structure, as well as the carbonyl group, are all potential chromophores that can give rise to CD signals.
The interpretation of the CD spectrum would involve:
Assigning Cotton effects: Correlating the observed CD bands with the electronic transitions of the specific chromophores within the molecule.
Relating sign to stereochemistry: Using established empirical rules or theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) to relate the sign of the Cotton effects to the absolute configuration of the stereogenic center(s).
Conformational analysis: Analyzing changes in the CD spectrum with variations in solvent polarity or temperature to gain insights into the conformational flexibility of the molecule.
For instance, the n-π* transition of the carbonyl group and the π-π* transitions of the aromatic rings would be expected to show distinct Cotton effects. The spatial relationship between these groups, dictated by the molecule's conformation, would significantly influence the observed CD spectrum.
Coordination Chemistry of 1 4 Phenylpyridin 2 Yl Ethan 1 One As a Ligand
Electronic Structure and Reactivity of Metal-Bound 1-(4-phenylpyridin-2-yl)ethan-1-one
No studies detailing the electronic structure (e.g., via UV-Vis spectroscopy, cyclic voltammetry, or computational analysis) or the reactivity of this specific metal-bound ligand were identified.
Spectroscopic Probing of Metal-Ligand Interactions
No experimental data is available on the spectroscopic analysis (e.g., FT-IR, NMR, UV-Vis) of metal complexes formed with this compound. Such studies would be essential to determine the coordination mode of the ligand—specifically, how the nitrogen of the pyridine (B92270) ring and the oxygen of the acetyl group bind to a metal center. Shifts in the characteristic vibrational frequencies of the C=N (pyridine) and C=O (ketone) bonds upon coordination would provide direct evidence of metal-ligand interaction and offer insights into the bond strength.
Redox Chemistry of the Coordinated Ligand
There is no published research on the electrochemical properties of metal complexes containing the this compound ligand. Electrochemical studies, such as cyclic voltammetry, would be necessary to understand how the redox potentials of both the metal center and the ligand are affected by complexation. This information is critical for designing complexes for redox-catalysis or electrocatalytic applications, as it would reveal the stability of different oxidation states and the feasibility of electron transfer processes.
Advanced Organic Transformations and Derivatization Strategies for 1 4 Phenylpyridin 2 Yl Ethan 1 One
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring of 1-(4-phenylpyridin-2-yl)ethan-1-one is an electron-deficient system, which influences its reactivity towards various functionalization reactions. Strategic modifications of this heterocyclic core can be achieved through several methods, including directed metalation and halogenation followed by cross-coupling reactions.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In the case of pyridine derivatives, the nitrogen atom itself can act as a directing group, although its inherent electron-withdrawing nature can also lead to nucleophilic addition of the organolithium reagent. harvard.edu
For phenyl-substituted pyridines like 2-phenylpyridine (B120327), metalation can occur either on the pyridine ring or the phenyl ring. The regioselectivity is influenced by the reaction conditions and the specific base used. znaturforsch.com For instance, the use of a strong, hindered base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in the presence of BF₃·OEt₂ can direct magnesiation to the C6 position of the pyridine ring in 2-phenylpyridine. znaturforsch.com This is attributed to the Lewis acid coordinating to the pyridine nitrogen, which increases the acidity of the ortho-protons.
While specific literature on the directed ortho-metalation of this compound is not extensively available, the principles derived from studies on similar structures like 2-phenylpyridine provide a foundational understanding. The acetyl group at the C2 position would likely influence the regioselectivity of metalation.
Table 1: Regioselectivity in Directed Metalation of Phenylpyridines
| Substrate | Reagent | Product(s) | Reference |
| 2-Phenylpyridine | TMPMgCl·LiCl | Metalation at the phenyl ring | znaturforsch.com |
| 2-Phenylpyridine | TMPMgCl·LiCl, BF₃·OEt₂ | Metalation at the C6 position of the pyridine ring | znaturforsch.com |
Regioselective Halogenation and Subsequent Cross-Coupling
The introduction of a halogen atom onto the pyridine ring serves as a versatile handle for further functionalization through various cross-coupling reactions. The regioselectivity of halogenation on the pyridine ring is dependent on the reaction conditions and the electronic nature of the substrate. nih.gov
For electron-deficient pyridines, electrophilic aromatic substitution (EAS) reactions, such as halogenation, are generally challenging and often require harsh conditions. nih.gov However, alternative strategies have been developed. One such method involves a dearomatization-rearomatization sequence. For example, 2-phenylpyridine can undergo a redox-neutral dearomatization with methyl pyruvate (B1213749) and dimethyl acetylenedicarboxylate (B1228247) to form a pyrido[2,1-b] nih.govorgsyn.orgoxazine intermediate. This intermediate can then be halogenated with N-halosuccinimides (NCS, NBS, NIS) at the meta-position relative to the pyridine nitrogen, followed by acid-promoted rearomatization to yield the 3-halo-2-phenylpyridine. orgsyn.org
Another innovative approach for 4-selective halogenation involves the use of specially designed phosphine (B1218219) reagents that are installed as phosphonium (B103445) salts at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govchemrxiv.org
Once halogenated, the resulting halo-1-(4-phenylpyridin-2-yl)ethan-1-one can be utilized in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
Modifications of the Ketone Moiety
The ketone functional group in this compound is a prime site for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Selective Reduction Pathways to Alcohols and Alkenes
The carbonyl group of acetylpyridines can be selectively reduced to either a secondary alcohol or completely deoxygenated to an ethyl group. The choice of reducing agent and reaction conditions dictates the outcome.
For the reduction to the corresponding alcohol, 1-(1-(4-phenylpyridin-2-yl)ethanol), common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed. Asymmetric reduction of acetylpyridines to produce optically active pyridylethanols has also been achieved electrochemically at a mercury electrode in the presence of chiral alkaloids like strychnine (B123637) or brucine. acs.org This method has shown to be effective for 2- and 4-acetylpyridines, yielding the corresponding alcohols with measurable optical activity. acs.org The metabolism of 2-acetylpyridine (B122185) in rat liver supernatant has also been shown to proceed via an enantioselective reduction of the carbonyl group. nih.gov
Complete reduction of the ketone to the corresponding alkane, 2-ethyl-4-phenylpyridine, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. The reduction of 2-acetylpyridine to 2-ethylpyridine (B127773) has been documented, providing a precedent for this transformation. acs.org
Table 2: Reduction of Acetylpyridines
| Substrate | Reagent/Method | Product | Reference |
| 2-Acetylpyridine | Electrochemical reduction with strychnine | (R)- or (S)-1-(Pyridin-2-yl)ethanol | acs.org |
| 4-Acetylpyridine | Electrochemical reduction with strychnine | (R)- or (S)-1-(Pyridin-4-yl)ethanol | acs.org |
| 2-Acetylpyridine | Not specified | 2-Ethylpyridine | acs.org |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, employing a phosphonate (B1237965) carbanion, are the most common methods for this transformation. wikipedia.orgrsc.org
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that typically provides excellent (E)-stereoselectivity. rsc.org It offers the advantage of using more nucleophilic and less basic phosphonate carbanions, and the water-soluble phosphate (B84403) byproduct is easily removed.
While specific examples of these olefination reactions on this compound are not readily found in the literature, the general applicability of these reactions to a wide range of ketones suggests their feasibility.
Formation of Imines, Oximes, and Hydrazones
The carbonyl group readily reacts with primary amines and their derivatives to form a variety of C=N double-bonded compounds.
Imines (Schiff Bases): The reaction of this compound with a primary amine in the presence of an acid catalyst or a dehydrating agent would yield the corresponding imine.
Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding oxime. This reaction is often carried out by reacting the ketone with hydroxylamine hydrochloride in the presence of a base.
Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. umn.edu These derivatives are often crystalline solids and have been historically used for the characterization of aldehydes and ketones.
The formation of such derivatives from acetylpyridines is a well-established transformation in organic synthesis.
Synthesis of Complex Analogues and Derivatives for Structure-Reactivity Studies
The strategic modification of the this compound scaffold is crucial for exploring its structure-reactivity relationships. Advanced organic transformations are employed to generate complex analogues, including polycyclic systems and molecules with defined stereochemistry. These derivatives are instrumental in probing the steric and electronic requirements of biological targets or in developing novel materials with tailored properties.
Construction of Polycyclic Systems Incorporating the this compound Scaffold
The fusion of additional rings onto the this compound framework represents a powerful strategy for creating rigid, three-dimensional structures with novel properties. Annulation reactions, which involve the formation of a new ring onto an existing one, are central to this endeavor. While specific examples starting directly from this compound are not extensively documented in dedicated studies, a variety of well-established synthetic methodologies applicable to the 2-acetylpyridine core can be employed. nih.govscielo.br
These methods often utilize the reactivity of the acetyl group's α-protons and the carbonyl carbon. Key strategies include:
Tandem Condensation-Cyclization Reactions: The Knoevenagel condensation of the acetyl group with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, generates a versatile intermediate. mdpi.comnih.gov This intermediate can subsequently undergo intramolecular cyclization, often promoted by acid or base, to form a new fused ring. nih.govrsc.org The reaction pathway can be controlled by the choice of reagents and conditions to yield diverse polycyclic frameworks. researchgate.net
Acyl Transfer-Annulation: A modern approach involves an aromatization-driven acyl transfer from the carbon of the acetyl group to the pyridine nitrogen. nih.gov This intramolecular rearrangement and subsequent annulation with reagents like alkyl bromides can produce N-fused heterocyclic systems under relatively mild conditions. nih.gov This strategy is particularly valuable for creating compact, rigid structures.
Thorpe-Ziegler Reaction: This classical method involves the intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis. wikipedia.org For the this compound scaffold, this would necessitate prior elaboration of the acetyl group and another position on the pyridine ring into nitrile-bearing side chains. The base-catalyzed condensation then yields a new carbocyclic or heterocyclic ring fused to the parent pyridine. researchgate.net
Multi-component Reactions: Condensation reactions involving 2-acetylpyridine derivatives, aromatic aldehydes, and an ammonia (B1221849) source can lead to the formation of complex heterocyclic systems like terpyridines. mdpi.com Under certain conditions, unexpected but synthetically useful cyclizations can occur, yielding fused cyclohexanol (B46403) derivatives. mdpi.com These reactions highlight the rich chemical space accessible from acetylpyridine precursors.
The table below illustrates representative polycyclic systems that could be synthesized from this compound or its derivatives using established annulation strategies.
| Product Class | Synthetic Strategy | Key Reagents/Conditions | Fused Ring System |
|---|---|---|---|
| Pyrido[1,2-a]quinolinones | Knoevenagel Condensation / Intramolecular Cyclization | Malonic ester derivative, base or acid catalyst | Fused Dihydropyridinone |
| Indolizine Derivatives | Acyl Transfer-Annulation | Dibromoalkane, base | Fused Five-membered N-heterocycle |
| Benzo[c]quinolizinium | Friedländer Annulation | 2-aminobenzaldehyde derivatives | Fused Quinoline |
| Thiazolo[4,5-b]quinolines | Thorpe-Ziegler Type Reaction | Conversion to nitrile, N-arylation, cyclization | Fused Thiazole and Quinoline |
Emerging Research Directions and Future Perspectives on 1 4 Phenylpyridin 2 Yl Ethan 1 One
Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. azolifesciences.comresearchgate.net For the synthesis of 1-(4-phenylpyridin-2-yl)ethan-1-one and its derivatives, flow chemistry and microreactor technologies present a promising frontier for large-scale production.
Continuous flow systems, characterized by their high surface-area-to-volume ratios and excellent heat and mass transfer, allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This level of control is particularly advantageous for pyridine (B92270) synthesis, which can involve highly exothermic or hazardous reaction conditions. Research on the N-oxidation of pyridine derivatives in packed-bed microreactors has demonstrated yields of up to 99% with significantly reduced reaction times compared to batch methods. These systems have shown remarkable stability, capable of operating continuously for over 800 hours while maintaining catalyst activity, highlighting their potential for industrial-scale production.
Furthermore, the synthesis of other heterocyclic compounds has been successfully adapted to flow processes. For example, a continuous-flow method for the high-temperature ammonolysis of 1-nitroanthraquinone (B1630840) to produce 1-aminoanthraquinone (B167232) has been developed, showcasing the ability to perform reactions under superheated conditions safely. researchgate.net Similarly, the use of 3D-printed metal microreactors has been effective in large-scale aryllithium chemistry, which is crucial for producing various active pharmaceutical ingredients. azolifesciences.com These established methodologies provide a clear blueprint for developing a robust and scalable synthesis of this compound, overcoming the limitations of conventional batch reactors and facilitating its availability for broader research and application.
Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives
| Feature | Conventional Batch Synthesis | Flow Chemistry / Microreactors |
|---|---|---|
| Scalability | Difficult; often requires re-optimization | Easily scalable by extending operation time or parallelizing reactors |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes and superior heat dissipation researchgate.net |
| Efficiency | Lower yields and longer reaction times | Higher yields, shorter residence times, and improved selectivity researchgate.net |
| Process Control | Limited control over temperature and mixing gradients | Precise control over all reaction parameters |
| Footprint | Large reactor vessels required for scale-up | Smaller footprint and reduced capital investment researchgate.net |
Application in Supramolecular Chemistry and Self-Assembly Processes
The structure of this compound, featuring both aromatic rings and a polar acetyl group, makes it an excellent candidate for studies in supramolecular chemistry and directed self-assembly. The non-covalent interactions that this molecule can engage in—such as π-π stacking, hydrogen bonding, and dipole-dipole interactions—are the fundamental driving forces for the bottom-up construction of ordered nanostructures.
The phenyl and pyridine rings can participate in π-π stacking, an interaction commonly observed in the self-assembly of aromatic molecules like diphenylalanine peptides, which form highly ordered nanotubes and hydrogels. The acetyl group introduces a site for hydrogen bonding, either with other molecules of the same type or with solvent molecules, which can guide the formation of specific, predictable architectures. Research on other functional molecules, such as alkynylpyrene derivatives, has shown that the interplay between π-π stacking, hydrogen bonds, and hydrophobic interactions can lead to the formation of complex structures like nanovesicles. bldpharm.com
By modifying the solvent environment or introducing complementary molecules, the self-assembly of this compound could be controlled to form a variety of functional materials, including gels, liquid crystals, or thin films. These materials could find applications in areas such as organic electronics, sensing, or controlled-release systems. The introduction of platinum or other metals could also lead to the formation of discrete metallacycles with unique photophysical properties, as seen with bipyridine derivatives. matrix-fine-chemicals.com
Table 2: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Participating Moieties | Potential Outcome |
|---|---|---|
| π-π Stacking | Phenyl ring, Pyridine ring | Formation of columnar or lamellar structures; influences electronic properties. |
| Hydrogen Bonding | Acetyl group (C=O as acceptor) | Directional control of assembly; formation of tapes, sheets, or helical structures. |
| C-H···π Interactions | Phenyl/Pyridine rings and aliphatic C-H bonds | Stabilization of stacked structures. |
| Dipole-Dipole | Acetyl group, Pyridine nitrogen | Contributes to the overall stability and packing of the assembly. |
| Hydrophobic Interactions | Phenyl group | Promotes aggregation in aqueous or polar environments. |
Exploration of Photoinduced Transformations and Photoredox Catalysis
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. The 2-phenylpyridine (B120327) (ppy) ligand is a cornerstone of this field, forming highly efficient iridium-based photocatalysts like fac-Ir(ppy)₃ and [Ir(ppy)₂(bpy)]⁺. researchgate.net The core of this compound is structurally analogous to 2-phenylpyridine, suggesting its significant potential in this domain.
This compound could serve as a novel ligand for creating new photoredox catalysts. The presence of the acetyl group would electronically modify the phenylpyridine system, tuning the redox potentials and photophysical properties of the resulting metal complex. This tunability is crucial for activating challenging substrates or developing catalysts for new types of reactions. For example, strongly reducing iridium photosensitizers have been developed that can activate organobromide and organochloride substrates, which were previously difficult to transform.
Beyond its role as a ligand, the molecule itself could undergo direct photoinduced transformations. The carbonyl group of the acetyl moiety, in conjunction with the aromatic system, could participate in photo-cycloaddition reactions, such as the Paterno-Büchi reaction, or other photochemical rearrangements upon irradiation. Research has shown that related aromatic ketones and diketones can undergo diverse cycloadditions ([2+2], [4+2], [4+4]) to build complex molecular frameworks. Exploring these light-induced pathways could provide novel and efficient routes to complex heterocyclic structures derived from the this compound scaffold.
Table 3: Potential Photochemical Applications of this compound
| Application Area | Proposed Role of the Compound | Potential Transformation |
|---|---|---|
| Photoredox Catalysis | As a cyclometalating ligand for Ir(III) or Ru(II) | Reductive dehalogenation, atom transfer radical addition, C-H functionalization. |
| Direct Photoreaction | As a photoactive substrate | [2+2] cycloaddition with alkenes (Paterno-Büchi reaction). |
| Energy Transfer | As a photosensitizer | Triplet-triplet energy transfer to initiate reactions in other molecules. |
| Photoinduced Rearrangement | As a precursor to complex polycycles | 6π-electrocyclization followed by rearrangement. |
Development of Novel Derivatization Methodologies for Advanced Chemical Scaffolds
A chemical scaffold is a core structure upon which a variety of functional groups can be built, leading to a library of new compounds with diverse properties. The this compound molecule is an excellent platform for creating advanced chemical scaffolds due to its multiple reactive sites. Phenylpyridine-based scaffolds have already been designed as mimetics of helical peptides, demonstrating their utility in creating molecules that can interact with biological systems.
Derivatization methodologies can target three primary locations on the molecule:
The Acetyl Group: The carbonyl can be reduced to a secondary alcohol, 1-(4-phenylpyridin-2-yl)ethanol, which can be further functionalized. The methyl protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, enabling a wide range of aldol (B89426) condensations and alkylation reactions to build more complex side chains.
The Pyridine Ring: The nitrogen atom can be N-oxidized, which alters the electronic properties of the ring and enables further transformations. The ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions, allowing for the introduction of additional functional groups.
The Phenyl Ring: The phenyl group is amenable to electrophilic aromatic substitution, allowing for the installation of substituents at its ortho, meta, or para positions. Furthermore, if a leaving group is present on either the phenyl or pyridine ring in a precursor, cross-coupling reactions like the Suzuki-Miyaura coupling can be used to construct elaborate biaryl systems.
These derivatization strategies allow for the systematic modification of the scaffold's steric and electronic properties, making it possible to develop new insecticides, pharmaceuticals, or materials for organic electronics.
Table 4: Derivatization Strategies for the this compound Scaffold
| Reactive Site | Reaction Type | Product Class / Application |
|---|---|---|
| Acetyl Group (Carbonyl) | Reduction (e.g., with NaBH₄) | Chiral alcohols, esters, ethers. |
| Acetyl Group (α-Methyl) | Condensation / Alkylation | Chalcones, extended conjugated systems, complex side chains. |
| Pyridine Ring | N-Oxidation | Precursors for further functionalization, altered ligand properties. |
| Phenyl/Pyridine Rings | Cross-Coupling (e.g., Suzuki) | Biaryl and teraryl systems, advanced materials. |
Q & A
Q. What are the optimal synthetic routes for 1-(4-phenylpyridin-2-yl)ethan-1-one, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound can involve multi-step reactions, including condensation, substitution, or cross-coupling. Key steps include:
- Friedel-Crafts acylation for introducing the ketone group.
- Suzuki-Miyaura coupling to attach the phenylpyridine moiety .
- Optimization of solvents (e.g., DMF, toluene) and catalysts (e.g., palladium complexes) to enhance efficiency .
Critical Parameters:
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and electronic environments. For example, ketone carbonyls appear at ~200–210 ppm in ¹³C NMR .
- X-ray Crystallography: SHELXL refinement (via SHELX software) resolves 3D structure, including bond angles and torsion angles .
- IR Spectroscopy: C=O stretches at 1675–1700 cm⁻¹ validate ketone functionality .
Methodological Tip: Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids in crystallography .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Answer:
- Docking Studies: Molecular docking with enzymes (e.g., kinases) identifies binding affinity and interaction modes. Tools like AutoDock Vina model ligand-receptor complexes .
- QSAR Analysis: Correlates substituent effects (e.g., phenyl vs. fluorophenyl) with activity trends observed in analogs .
Case Study: Pyrazolo[3,4-d]pyrimidine derivatives show enhanced receptor binding when bulky groups (e.g., 2,4-dimethylphenyl) are introduced .
Q. How can conflicting data on reactivity or biological activity be resolved?
Answer: Contradictions often arise from:
- Solvent Effects: Polar solvents stabilize charge-separated intermediates, altering reaction pathways .
- Biological Assay Variability: Differences in cell lines or enzyme isoforms (e.g., CYP450) impact activity .
Resolution Strategies:
- Replicate experiments under standardized conditions (pH, temperature) .
- Use high-throughput screening to validate activity across multiple assays .
Q. What advanced techniques refine the electronic and steric properties of this compound for targeted applications?
Answer:
- Electron-Withdrawing Groups (EWGs): Fluorine or nitro groups enhance electrophilicity, improving reactivity in nucleophilic substitutions .
- Steric Shielding: Bulky groups (e.g., piperidinyl) reduce off-target interactions in medicinal chemistry .
Example: 2-(Pyrimidin-4-yl) analogs exhibit improved metabolic stability due to reduced CYP450 metabolism .
Q. How does crystallographic data inform structure-activity relationships (SAR)?
Answer:
- Torsion Angle Analysis: SHELXL-refined structures reveal conformational flexibility impacting binding .
- Hydrogen Bonding Networks: X-ray data show interactions with key residues (e.g., backbone amides in enzymes) .
Case Study: A 1.5 Å resolution structure of a related compound showed a critical hydrogen bond with a catalytic lysine residue, guiding SAR optimization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
